molecular formula C18H14N2O4 B4987329 N-(2-methoxy-4-nitrophenyl)-1-naphthamide

N-(2-methoxy-4-nitrophenyl)-1-naphthamide

Cat. No. B4987329
M. Wt: 322.3 g/mol
InChI Key: YTHHRAYEMQORKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-nitrophenyl)-1-naphthamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPN is a naphthamide derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MNPN involves the inhibition of MMP activity by binding to the active site of the enzyme. MNPN has been shown to selectively inhibit the activity of MMP-2 and MMP-9, which are involved in the breakdown of collagen and other extracellular matrix proteins.
Biochemical and Physiological Effects:
MNPN has been shown to have various biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the modulation of the immune response. MNPN has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MNPN has several advantages for lab experiments, including its high selectivity for MMP-2 and MMP-9, which allows for the specific inhibition of these enzymes without affecting other MMPs. MNPN also has good solubility in aqueous solutions, which makes it easy to work with in lab experiments. However, MNPN has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on MNPN, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the determination of its safety and efficacy in vivo. Additionally, the development of MNPN analogs with improved selectivity and potency may have potential applications in drug discovery and development.
In conclusion, MNPN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPN has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research on MNPN may lead to the development of new treatments for various diseases and may have potential applications in drug discovery and development.

Synthesis Methods

MNPN can be synthesized using various methods, including the reaction of 2-methoxy-4-nitroaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure MNPN. Other methods of synthesis include the reaction of 2-methoxy-4-nitroaniline with 1-naphthylamine in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

MNPN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity has potential applications in the treatment of various diseases, including cancer and arthritis.

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-17-11-13(20(22)23)9-10-16(17)19-18(21)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHHRAYEMQORKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)naphthalene-1-carboxamide

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